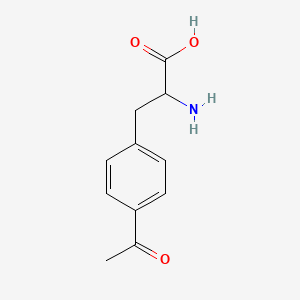

3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Descripción general

Descripción

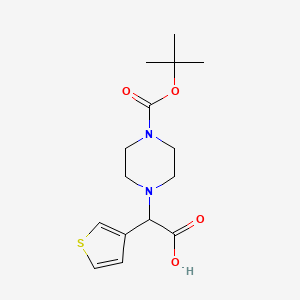

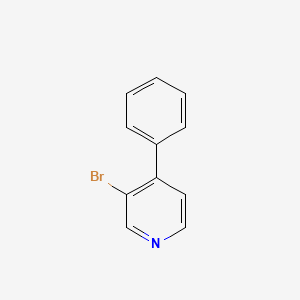

The compound "3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their diverse pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties, as well as their potential as enzyme inhibitors .

Synthesis Analysis

Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is a rapid and efficient technique . The starting materials for these compounds often include aniline or 2-aminobenzophenones, which undergo reactions with different aldehydes, ketones, or other reagents to yield substituted quinazolinones . For instance, the reaction of 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide with hydrazine hydrate leads to the formation of various quinazolinone derivatives .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry. X-ray crystallography can also be used to determine the precise molecular geometry . Density functional theory (DFT) calculations complement these experimental techniques by predicting the electronic structure and properties of the molecules .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and substitution, to form a wide range of compounds with potential biological activities . For example, the reaction of quinazolinone derivatives with hydrazine hydrate, phenyl isothiocyanate, or aldehydes can lead to the formation of triazoloquinazolines, thiourea derivatives, or arylidenehydrazides, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, bromo, or chloro groups can significantly affect these properties . Theoretical calculations, such as electrostatic potential maps and NBO analysis, provide insights into the reactivity and interaction of these molecules with biological targets .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds related to 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one have exhibited significant antibacterial and antifungal activities. Specifically, variations of these compounds have been synthesized and tested against pathogenic bacteria and fungi, showing promising results in inhibiting their growth (Alagarsamy et al., 2004).

Pharmaceutical Synthesis

These compounds are used in the synthesis of various pharmaceuticals. For instance, the reaction of similar compounds with different reagents has led to the creation of derivatives with potential therapeutic applications. This demonstrates the versatility of quinazolinone compounds in drug development (Saleh et al., 2003).

Structural Analysis

Studies on the structure of quinazolinone derivatives, including those similar to 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one, have been conducted. This involves examining the crystal structure and molecular interactions, which is crucial for understanding their pharmacological properties (Tien et al., 2020).

Antineoplastic Properties

Research into the antineoplastic (anti-cancer) properties of quinazolinone derivatives has shown potential in developing new cancer treatments. The synthesis and evaluation of these compounds have provided insights into their utility in combating various forms of cancer (Markosyan et al., 2014).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-8-12(9-11(10)2)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGVGGRFBWCZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368333 | |

| Record name | 3-(3,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

84772-25-8 | |

| Record name | 3-(3,4-Dimethylphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84772-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 146567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)